molecular formula C13H15NO3 B1596706 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 96449-91-1

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1596706
CAS No.: 96449-91-1
M. Wt: 233.26 g/mol
InChI Key: NBQXYAJLUDQSNV-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound features a pyrrolidine ring substituted with a 4-methylbenzyl group and a carboxylic acid group

Scientific Research Applications

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Benzimidazole derivatives, which have a structure somewhat similar to the queried compound, are known to interact with various enzymes and have numerous biological activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, benzyl alcohol, a compound with a somewhat similar structure, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions would likely involve exploring the compound’s potential applications, based on its structure and properties. For instance, benzothiazole derivatives have been explored for their potential as biologically active drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a γ-lactam.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 4-methylbenzyl chloride and a suitable nucleophile.

    Oxidation and Carboxylation: The final steps involve the oxidation of the pyrrolidine ring to introduce the ketone group and the carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

    Reduction: Products typically include alcohols.

    Substitution: Products depend on the nature of the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-5-oxopyrrolidine-3-carboxylic acid: Similar structure but lacks the methyl group on the benzyl ring.

    1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but has a methoxy group instead of a methyl group on the benzyl ring.

    1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but has a chlorine atom instead of a methyl group on the benzyl ring.

Uniqueness

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity, biological activity, and physical properties. This structural feature may confer specific advantages in certain applications, such as increased lipophilicity or altered binding affinity to molecular targets.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9-2-4-10(5-3-9)7-14-8-11(13(16)17)6-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQXYAJLUDQSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372442
Record name 1-[(4-Methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96449-91-1
Record name 1-[(4-Methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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